![molecular formula C7H9N3 B13474638 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy derivatives with nucleophiles, such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method includes a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, sodium hydroxide, phase transfer catalysts, and various nucleophiles . Reaction conditions can vary from acidic to basic environments, often requiring specific temperatures and solvents to achieve optimal results.
Major Products
The major products formed from these reactions include 7-alkylated derivatives, 7-methylene derivatives, and fused tricyclic derivatives .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine:
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Allosteric Modulators: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one compounds function as allosteric modulators of the M4 muscarinic acetylcholine receptor .
- Neurological and Psychiatric Disorders: These compounds and their compositions may be useful in treating or preventing neurological and psychiatric disorders involving M4 muscarinic acetylcholine receptors .
- Potential conditions or disorders: Alzheimer’s disease, Parkinson’s disease, schizophrenia, and other cognitive disorders .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- The compound is available for online orders .
- It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 .
- It may cause harm if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .
Arsenic Exposure
The search results mention the effects of arsenic exposure, and how it relates to certain diseases :
- Biological Effects: Chronic arsenic exposure can lead to the generation of reactive oxygen species (ROS), oxidative stress, DNA damage, epigenetic DNA modification, genomic instability, inflammation, and immunomodulation, which can initiate carcinogenesis .
- Associated Cancers: High arsenic exposure is associated with skin, lung, bladder, liver, kidney, and pancreatic cancer, as well as cardiovascular, neuronal, and other diseases .
- Exposure Sources: Arsenic exposure occurs through contaminated diet, water, and other forms of environmental exposure .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as allosteric modulators of the M4 muscarinic acetylcholine receptor, influencing neurotransmission and potentially offering therapeutic benefits for neurological conditions . The compound may also inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-5-one: This compound shares a similar core structure but differs in functional groups, leading to different chemical and biological properties.
6-Benzyl-5H-pyrrolo[3,4-B]pyridin-5,7(6H)-dione:
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These characteristics make it a valuable scaffold for the development of new therapeutic agents and functional materials.
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine is a bicyclic compound that exhibits significant biological activity, particularly in the realm of neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolo[3,4-b]pyridine structure. It has a molecular formula of C7H10N2 and a molecular weight of 134.17 g/mol. The compound's structure contributes to its interaction with biological systems, particularly its neurotropic effects.
Neurotropic Activity
Recent studies have focused on the neurotropic activity of this compound. One notable study conducted at the Research Institute of Biomedical Problems indicated a significant reduction in motor activity in mice subjected to an "open field" test following administration of the compound. This suggests potential anxiolytic or sedative properties .
Table 1: Neurotropic Activity Findings
Study Reference | Methodology | Key Findings |
---|---|---|
Open Field Test | Reduced motor activity in mice post-administration | |
In vitro assays | Indicated potential for neuroprotective effects |
The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with neurotransmitter systems, possibly modulating dopamine and serotonin pathways, which are critical in mood regulation and motor control.
Case Study 1: Neuroprotective Effects
In a study examining various derivatives of pyrrolopyridines, including this compound, researchers found that certain modifications enhanced neuroprotective properties against oxidative stress in neuronal cell cultures. This suggests that structural variations can significantly influence biological activity .
Case Study 2: Antiparasitic Activity
Another area of interest is the antiparasitic potential of compounds related to this compound. Research indicated that modifications to the core structure could enhance efficacy against parasites such as Plasmodium spp., with some derivatives showing EC50 values in the low nanomolar range .
Table 2: Antiparasitic Activity of Derivatives
Compound | EC50 (μM) | Notes |
---|---|---|
This compound | 0.064 | High potency against Plasmodium spp. |
Modified Derivative X | 0.010 | Enhanced solubility and stability |
Conclusion and Future Directions
The biological activity of this compound underscores its potential as a lead compound for developing therapeutic agents targeting neurological disorders and parasitic infections. Future research should focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its neurotropic effects.
- Structural Optimization : Exploring modifications to improve efficacy and reduce side effects.
- Clinical Trials : Investigating safety and efficacy in human subjects.
The findings thus far indicate that this compound holds promise for further exploration in pharmacological applications.
Q & A
Basic Research Questions
Q. What are the key structural and synthetic considerations for 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine?
- Answer: The compound’s bicyclic pyrrolopyridine core requires multi-step synthesis, often starting with cyclization reactions to form the heterocyclic scaffold. Substituent introduction (e.g., methyl or piperidinyl groups) involves reductive amination or nucleophilic substitution, with stereochemistry controlled via chiral catalysts or resolved intermediates. Characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemical purity .
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
- Answer: Statistical Design of Experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design can identify optimal conditions for yield and purity, while ANOVA analysis resolves confounding variables. Reaction monitoring via in-situ FTIR or LC-MS accelerates optimization .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Answer: Initial screening should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or FRET-based methods.
- Cellular viability assays (MTT or ATP-luminescence) to evaluate cytotoxicity.
- Binding affinity studies (SPR or ITC) to quantify interactions with receptors like GPCRs or ion channels .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of this compound be resolved?
- Answer: Discrepancies in IC₅₀ values or target selectivity often arise from assay variability (e.g., buffer pH, cell line genetic drift). Validate findings via orthogonal methods:
- Compare results across independent labs using standardized protocols.
- Employ isoform-specific inhibitors or CRISPR-edited cell lines to confirm target engagement.
- Use molecular docking simulations to rationalize binding mode inconsistencies .
Q. What computational strategies enhance the design of novel analogs with improved pharmacokinetics?
- Answer: Quantum mechanical calculations (DFT) predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations model membrane permeability and CYP450 metabolism. Machine learning models trained on ADMET datasets prioritize analogs with favorable LogP, solubility, and hERG channel liability profiles .
Q. How does stereochemical purity impact the compound’s stability under varying storage conditions?
- Answer: Enantiomeric impurities (e.g., from incomplete chiral resolution) can accelerate degradation. Accelerated stability studies (40°C/75% RH) with chiral HPLC monitoring reveal degradation pathways (e.g., racemization or oxidation). Lyophilization in argon-purged vials and storage at -80°C in amber glass minimizes decomposition .
Q. What reactor design principles apply to scaling up synthesis while maintaining regiochemical control?
- Answer: Continuous-flow reactors with inline analytics (e.g., PAT tools) enhance heat/mass transfer for exothermic cyclization steps. Microreactors with immobilized catalysts improve enantioselectivity in asymmetric aminations. Scale-up requires CFD modeling to avoid laminar flow dead zones that cause byproduct formation .
Q. Methodological Resources
- Data Contradiction Analysis: Cross-validate experimental and computational datasets using Bland-Altman plots or Deming regression .
- Advanced Characterization: Synchrotron-based XAS or cryo-EM for resolving binding interfaces in protein-ligand complexes .
- Safety Protocols: Adhere to Chemical Hygiene Plan guidelines for handling amines, including fume hood use and spill containment procedures .
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C7H9N3/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2,(H2,8,10) |
InChI Key |
CGGCHNJMPGVXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2CN1)N |
Origin of Product |
United States |
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